1,4,5,8-Naphthalenetetracarboxdiimide

Description

The exact mass of the compound Benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96429. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6N2O4/c17-11-5-1-2-6-10-8(14(20)16-12(6)18)4-3-7(9(5)10)13(19)15-11/h1-4H,(H,15,17,19)(H,16,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BODUWJSFPLUDMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=CC=C4C3=C1C(=O)NC4=O)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30205440 | |

| Record name | Naphthalene-1,8:4,5-tetracarboxydiimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5690-24-4 | |

| Record name | Benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5690-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4,5,8-Naphthalenetetracarboxylic acid diimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005690244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5690-24-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96429 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene-1,8:4,5-tetracarboxydiimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-1,8:4,5-tetracarboxydiimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.690 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4,5,8-NAPHTHALENETETRACARBOXYLIC ACID DIIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/896Z6Y4WZP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Cornerstone of n-Type Organic Electronics and Beyond: An In-depth Technical Guide to 1,4,5,8-Naphthalenetetracarboxylic Diimide

This guide provides a comprehensive technical overview of 1,4,5,8-Naphthalenetetracarboxylic diimide (NDI), a pivotal building block in the realm of organic electronics, supramolecular chemistry, and targeted therapeutics. We will delve into its fundamental chemical structure, synthesis methodologies, and its rich physicochemical, photophysical, and electrochemical properties. Furthermore, we will explore its burgeoning application in drug development, with a particular focus on its role as a G-quadruplex ligand in anticancer research. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of NDI and its derivatives.

The NDI Core: A Fusion of Planarity and Electron Deficiency

The fundamental structure of 1,4,5,8-Naphthalenetetracarboxylic diimide is characterized by a planar naphthalene core flanked by two imide groups. This arrangement results in a highly conjugated, electron-deficient aromatic system. The imide nitrogen atoms provide convenient points for functionalization, allowing for the synthesis of a vast library of NDI derivatives with tailored properties. These derivatives can be broadly categorized into symmetrical and unsymmetrical NDIs, depending on the nature of the substituents on the imide nitrogens.

The planarity of the NDI core is a critical feature, facilitating strong π-π stacking interactions. This property is fundamental to its utility in organic electronics, as it promotes intermolecular charge transport. The electron-deficient nature, a consequence of the electron-withdrawing imide groups, imparts n-type semiconductor behavior, making NDIs a cornerstone for the development of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[1]

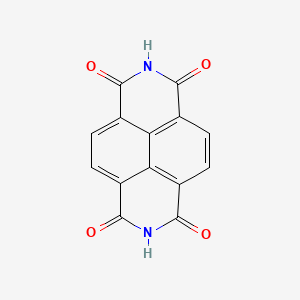

Caption: Figure 1. Chemical Structure of 1,4,5,8-Naphthalenetetracarboxylic diimide (NDI).

Synthesis of the NDI Scaffold: From Dianhydride to Diimide

The synthesis of NDI derivatives typically commences from the commercially available 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTDA).[2] The general approach involves the condensation of NTDA with primary amines.

Synthesis of Symmetrical NDIs

The preparation of symmetrical NDIs is a straightforward one-step process. It involves the reaction of NTDA with two equivalents of a primary amine in a high-boiling point solvent such as dimethylformamide (DMF) or isoquinoline.[2] The reaction is typically carried out at elevated temperatures to drive the imidization to completion.

Synthesis of Unsymmetrical NDIs

The synthesis of unsymmetrical NDIs, bearing two different substituents on the imide nitrogens, requires a more controlled, stepwise approach to avoid the formation of a mixture of products.[2] A common strategy involves the initial reaction of NTDA with one equivalent of the first primary amine under milder conditions to favor the formation of the mono-substituted amic acid or monoimide intermediate.[3] Following purification, this intermediate is then reacted with a second, different primary amine to yield the desired unsymmetrical NDI.

Caption: Figure 2. General Synthesis Workflow for NDI Derivatives.

Experimental Protocol: Synthesis of a Symmetrical N,N'-dialkyl-NDI

This protocol describes a general procedure for the synthesis of a symmetrical NDI derivative.

Materials:

-

1,4,5,8-Naphthalenetetracarboxylic dianhydride (NTDA)

-

Primary amine (e.g., n-octylamine)

-

Dimethylformamide (DMF), anhydrous

-

Ethanol

-

Hydrochloric acid (HCl), 1 M

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve NTDA (1.0 eq) in anhydrous DMF.

-

Add the primary amine (2.2 eq) to the solution.

-

Heat the reaction mixture to 120-150 °C and stir for 12-24 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into a beaker containing a solution of ethanol and 1 M HCl.

-

A precipitate will form. Collect the solid product by vacuum filtration.

-

Wash the precipitate with water and then with ethanol to remove any unreacted starting materials and impurities.

-

Recrystallize the crude product from a suitable solvent (e.g., chloroform, toluene) to obtain the pure symmetrical NDI derivative.[4]

-

Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Physicochemical Properties: Solubility, Stability, and Self-Assembly

The physicochemical properties of NDI derivatives are heavily influenced by the nature of the substituents at the imide positions.

Solubility: Unsubstituted NDI is poorly soluble in most common organic solvents.[5] Introducing alkyl or aryl groups at the imide nitrogens significantly enhances solubility.[6][7] The choice of solvent is critical for processing and device fabrication. Good solvents for many NDI derivatives include chloroform, toluene, and 1,2-dichlorobenzene.[6][7]

Thermal Stability: NDI derivatives generally exhibit high thermal stability, with decomposition temperatures often exceeding 300 °C.[6] This robustness is advantageous for applications in electronic devices that may operate at elevated temperatures.

Self-Assembly: The planar structure of the NDI core promotes strong π-π stacking, leading to self-assembly into ordered structures in both solution and the solid state. This aggregation behavior is crucial for charge transport in organic electronic devices. The nature of the side chains can be tuned to control the packing arrangement (e.g., H- or J-aggregation), which in turn influences the material's optical and electronic properties.[8]

| Property | Observation | Impact on Application |

| Solubility | Poor for unsubstituted NDI; enhanced by imide functionalization.[6][9] | Crucial for solution-based processing and fabrication of thin films for electronic devices. |

| Melting Point | Generally high, often >300 °C.[9] | Indicates high thermal stability, suitable for durable electronic components. |

| Thermal Stability | High, with decomposition temperatures typically above 300 °C.[6] | Enables operation in a wide range of temperatures without degradation. |

Photophysical and Electrochemical Properties: The Heart of NDI's Functionality

The unique electronic structure of NDIs gives rise to their interesting photophysical and electrochemical properties, which are central to their applications.

Photophysical Properties

Core-unsubstituted NDIs typically exhibit strong absorption in the UV region (around 300-400 nm).[10] Their fluorescence is generally weak due to efficient intersystem crossing to the triplet state.[10] However, the absorption and emission properties can be dramatically tuned by chemical modification. Core substitution with electron-donating groups can shift the absorption and emission into the visible and even near-infrared regions.[2] Some NDI derivatives exhibit aggregation-induced emission (AIE), where fluorescence is enhanced in the aggregated state.[8]

| Derivative Type | Typical Absorption Maxima (λmax) | Typical Emission Maxima (λem) | Key Features |

| Core-unsubstituted NDIs | 300 - 400 nm[10] | Weak emission | Strong UV absorbers. |

| Core-substituted NDIs | Tunable (Visible to NIR)[2] | Tunable (Visible to NIR) | Allows for engineering of optical properties for specific applications. |

| Aggregation-Induced Emission (AIE) NDIs | Varies | Enhanced emission in aggregated state[8] | Useful for sensing and bioimaging applications. |

Electrochemical Properties

NDIs are redox-active molecules that can reversibly accept electrons, a property that is central to their function as n-type semiconductors.[11] Cyclic voltammetry is a key technique used to characterize their electrochemical behavior. Typically, NDIs exhibit two reversible one-electron reduction waves, corresponding to the formation of the radical anion (NDI•⁻) and the dianion (NDI²⁻).[12] The reduction potentials can be tuned by modifying the substituents on the NDI core and at the imide positions.

The Lowest Unoccupied Molecular Orbital (LUMO) energy level, which is crucial for electron injection and transport in electronic devices, can be estimated from the onset of the first reduction potential.[11]

| Property | Typical Values | Significance |

| First Reduction Potential (Ered1) | Varies with substitution | Relates to the LUMO energy level and electron-accepting ability. |

| Second Reduction Potential (Ered2) | Varies with substitution | Indicates the stability of the dianion species. |

| LUMO Energy Level | Typically in the range of -3.5 to -4.1 eV[8][11] | Determines the efficiency of electron injection and transport in n-type devices. |

Applications in Drug Development: Targeting G-Quadruplexes for Anticancer Therapy

Beyond their applications in materials science, NDI derivatives have emerged as a promising class of molecules in drug development, particularly as anticancer agents.[13][14][15] Their planar, electron-deficient aromatic core makes them ideal candidates for targeting non-canonical DNA structures known as G-quadruplexes.

G-Quadruplexes: A Novel Anticancer Target

G-quadruplexes are four-stranded DNA structures formed in guanine-rich sequences, which are prevalent in telomeres and the promoter regions of many oncogenes.[16][17] The stabilization of these structures by small molecules can inhibit telomerase activity and downregulate the expression of oncogenes, leading to cancer cell death.[16] This makes G-quadruplexes an attractive target for the development of selective anticancer therapies.

Caption: Figure 3. NDI Interaction with a G-Quadruplex Structure.

NDI Derivatives as G-Quadruplex Ligands

The planar aromatic surface of NDIs allows them to bind to the flat G-quartets of G-quadruplexes through π-π stacking interactions.[16] The substituents on the imide positions can be designed to interact with the grooves and loops of the G-quadruplex, enhancing binding affinity and selectivity.[13]

Structure-Activity Relationships (SAR): Extensive research has established key structure-activity relationships for NDI-based G-quadruplex ligands:

-

Positively Charged Side Chains: The introduction of cationic side chains (e.g., containing piperazine or morpholine groups) at the imide positions enhances the affinity for the negatively charged phosphate backbone of DNA through electrostatic interactions.[18][19]

-

Number and Position of Substituents: The number and placement of these side chains on the NDI core (disubstituted, trisubstituted, or tetrasubstituted) significantly impact the binding affinity and selectivity for different G-quadruplex topologies.[13]

-

Linker Length and Flexibility: The length and flexibility of the linkers connecting the cationic groups to the NDI core are crucial for optimal interaction with the G-quadruplex grooves.[18]

Numerous studies have demonstrated the potent in vitro and in vivo anticancer activity of NDI derivatives against a wide range of cancer cell lines, with promising selectivity for cancer cells over normal cells.[14]

Conclusion and Future Outlook

1,4,5,8-Naphthalenetetracarboxylic diimide has proven to be an exceptionally versatile molecular scaffold. Its inherent properties of planarity, electron deficiency, and facile functionalization have established it as a critical component in the field of organic electronics. The ability to precisely tune its physicochemical, photophysical, and electrochemical properties through synthetic chemistry will continue to drive the development of next-generation organic electronic devices with enhanced performance and stability.

Furthermore, the emergence of NDI derivatives as potent and selective G-quadruplex ligands has opened up exciting new avenues in medicinal chemistry. The deep understanding of their structure-activity relationships provides a solid foundation for the rational design of novel anticancer therapeutics with improved efficacy and reduced side effects. The continued exploration of the vast chemical space accessible through NDI functionalization promises to unlock even more innovative applications in materials science, sensing, and medicine.

References

- 1. Structure and properties of naphthalene-diimide N-functionalized with stilbene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Solution, and Solid State Properties of Homological Dialkylated Naphthalene Diimides—A Systematic Review of Molecules for Next-Generation Organic Electronics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Facile synthesis of naphthalene diimide (NDI) derivatives: aggregation-induced emission, photophysical and transport properties - ProQuest [proquest.com]

- 9. researchgate.net [researchgate.net]

- 10. BJOC - Naphthalene diimides with improved solubility for visible light photoredox catalysis [beilstein-journals.org]

- 11. Naphthalene diimide-based n-type small molecule organic mixed conductors for accumulation mode organic electrochemical transistors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Electrochemical and structural investigation of the interactions between naphthalene diimides and metal cations - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. Disentangling the Structure–Activity Relationships of Naphthalene Diimides as Anticancer G-Quadruplex-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Disentangling the Structure-Activity Relationships of Naphthalene Diimides as Anticancer G-Quadruplex-Targeting Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Naphthalene Diimides as Multimodal G-Quadruplex-Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Selective G-Quadruplex DNA-Stabilizing Ligand Based on a Cyclic Naphthalene Diimide Derivative | MDPI [mdpi.com]

- 18. Structure-activity relationship studies on divalent naphthalene diimide G quadruplex ligands with anticancer and antiparasitic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Synthesis of 1,4,5,8-Naphthalenetetracarboxylic Diimide (NDI) Derivatives

Introduction: The Versatility and Significance of NDI Derivatives

1,4,5,8-Naphthalenetetracarboxylic diimide (NDI) derivatives represent a class of robust, electron-deficient aromatic compounds that have garnered significant attention across diverse scientific fields.[1] Characterized by a planar, highly conjugated core, NDIs possess exceptional thermal and oxidative stability, high electron affinity, and good charge carrier mobility.[1][2] These intrinsic properties make them exemplary candidates for n-type semiconductors in organic electronics, including organic thin-film transistors (OTFTs) and organic photovoltaic cells.[3][4]

The true power of NDI chemistry lies in its tunability. The molecular structure can be systematically modified at two key locations: the imide nitrogen atoms and the naphthalene core (positions 2, 3, 6, and 7). Such functionalization allows for the fine-tuning of their electronic, optical, and self-assembly properties, leading to a vast array of applications in supramolecular chemistry, sensing, and biomedicine, including as DNA intercalators.[1][2][5] This guide provides an in-depth exploration of the primary synthetic methodologies for accessing this versatile molecular scaffold, offering field-proven insights for researchers in materials science and drug development.

The Cornerstone Precursor: 1,4,5,8-Naphthalenetetracarboxylic Dianhydride (NTDA)

The journey into NDI derivatives begins with the pivotal precursor, 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTDA).[1] This beige solid is typically synthesized through the oxidation of pyrene, a polycyclic aromatic hydrocarbon.[5] While various oxidants can be employed, chromic acid or a combination of chlorine and hydrolysis are common industrial methods.[5] The commercial availability of NTDA makes it a convenient starting point for most laboratory-scale syntheses.[1]

Strategic Synthesis of NDI Derivatives

The synthetic approach to NDI derivatives is dictated by the desired substitution pattern at the imide nitrogens. The primary distinction lies between the synthesis of symmetrically and unsymmetrically substituted NDIs.

Diagram: General Synthetic Pathways to NDI Derivatives

Caption: Synthetic routes to symmetrical, unsymmetrical, and core-functionalized NDI derivatives.

Synthesis of Symmetrical N,N'-Disubstituted NDIs

The preparation of symmetrical NDIs, where both imide positions are functionalized with the same group, is a straightforward and efficient one-step procedure.[1]

-

Causality Behind the Method: This synthesis relies on the high reactivity of the anhydride groups of NTDA toward primary amines. The condensation reaction readily proceeds to form the two stable, five-membered imide rings.

-

Reaction Conditions: The reaction typically involves condensing NTDA with at least two equivalents of a primary amine in a high-boiling polar aprotic solvent.[1]

-

Solvents: N,N-Dimethylformamide (DMF) or isopropanol are commonly used.[1]

-

Temperature: Reaction temperatures generally range from 70–110 °C.[1]

-

Duration: The reaction is typically heated for 12–24 hours to ensure complete conversion.[1]

-

Innovations: To accelerate this process, microwave-assisted synthesis has been successfully employed, reducing reaction times to mere minutes (1-5 min) while achieving very high yields.[1]

-

Synthesis of Unsymmetrical N,N'-Disubstituted NDIs

Introducing two different substituents onto the imide nitrogens requires a more strategic, multi-step approach to avoid the formation of a difficult-to-separate mixture of symmetrical and unsymmetrical products.[1][5]

-

Causality Behind the Method: The key is to differentiate the reactivity of the two anhydride groups. This is achieved by selectively hydrolyzing one anhydride to a diacid, leaving the other intact. This monoanhydride-diacid intermediate can then be reacted sequentially with two different amines.

-

Two-Step Protocol:

-

Monoanhydride Formation: NTDA is first hydrolyzed to the tetracarboxylic acid form using a base like potassium hydroxide (KOH). Careful re-acidification (e.g., with H₃PO₄ to pH 6.2) leads to the formation of the monoanhydride intermediate.[1]

-

Sequential Imidation: The monoanhydride is then reacted with one equivalent of the first primary amine (R¹-NH₂) to form a naphthalene monoimide-monoanhydride. In the second step, this intermediate is reacted with the second primary amine (R²-NH₂) in a solvent like DMF to yield the final unsymmetrical NDI.[1]

-

Core Functionalization: Modifying the Naphthalene Backbone

Beyond the imide positions, the electronic properties of NDIs can be dramatically altered by introducing substituents directly onto the electron-deficient naphthalene core. This core substitution, particularly at the 2,6- or 2,3,6,7- positions, can change the color, redox potentials, and charge-transport characteristics of the molecule.[1][6]

-

Causality Behind the Method: Direct electrophilic substitution on the highly electron-deficient NDI core is challenging. Therefore, a common and effective strategy involves first halogenating the core, typically via bromination, to create reactive sites. These bromo-substituted NDIs then serve as versatile precursors for various palladium-catalyzed cross-coupling reactions.

-

Key Strategies:

-

Bromination: Symmetrical or unsymmetrical NDIs can be di- or tetra-brominated at the core positions using appropriate brominating agents. This creates key intermediates like 2,6-dibromo-NDI.[6][7]

-

Cross-Coupling Reactions: The bromo-NDI intermediates can undergo a variety of coupling reactions to introduce new functional groups.[6]

-

Suzuki Coupling: To form C-C bonds with aryl or vinyl groups.

-

Heck Coupling: For vinylation of the core.[7]

-

Buchwald-Hartwig Amination: To introduce nitrogen-based substituents.

-

Sonogashira Coupling: To install alkyne functionalities.

-

-

Nucleophilic Aromatic Substitution: The electron-deficient nature of the NDI core also allows for direct nucleophilic aromatic substitution (SNAAr) of core halogens with N, O, or S-based nucleophiles.[1][6]

-

Experimental Protocol: Synthesis of a Symmetrical N,N'-Dialkyl-NDI

This protocol provides a representative example of the one-step synthesis of a symmetrical NDI derivative.

Objective: To synthesize N,N'-bis(2-ethylhexyl)-1,4,5,8-naphthalenetetracarboxylic diimide.

Materials:

-

1,4,5,8-Naphthalenetetracarboxylic dianhydride (NTDA)

-

2-Ethylhexylamine

-

N,N-Dimethylformamide (DMF)

-

Methanol

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTDA) (2.68 g, 10 mmol).

-

Add N,N-Dimethylformamide (DMF) (50 mL) to the flask to suspend the NTDA.

-

Add 2-ethylhexylamine (3.88 g, 30 mmol, 3 equivalents) to the suspension.

-

Heat the reaction mixture to 110 °C and maintain this temperature with stirring for 18 hours under a nitrogen atmosphere.

-

After 18 hours, allow the reaction mixture to cool to room temperature.

-

Pour the cooled reaction mixture into 200 mL of methanol. A precipitate will form.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the collected solid with copious amounts of methanol to remove unreacted amine and residual DMF.

-

Dry the purified product in a vacuum oven. The final product should be an off-white or pale-yellow solid.

-

Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Summary: Properties of Representative NDI Derivatives

The choice of substituent at the imide and core positions significantly influences the physical and electronic properties of the resulting NDI derivative.

| Substituent (R) at Imide Position | Core Substitution | LUMO Energy Level (eV) | Electron Mobility (cm²/Vs) | Key Features & Applications |

| Alkyl Chains (e.g., hexyl, octyl) | Unsubstituted | Approx. -3.8 to -4.0 | 10⁻⁴ to 10⁻² | Good solubility in organic solvents, suitable for solution-processed organic electronics.[8][9] |

| Phenyl / Substituted Phenyl | Unsubstituted | Varies with substitution | Varies | Can enhance π-π stacking; used in supramolecular assemblies.[8][10] |

| Glycolated Chains | Unsubstituted | Approx. -3.9 | - | Increases polarity and enables use in biological or aqueous environments.[4] |

| Various Alkyl/Aryl | Core-Brominated | More negative | Varies | Key intermediate for further functionalization.[6][7] |

| Various Alkyl/Aryl | Core-Thienyl | Modulated | Up to 3.50 | Core expansion leads to higher charge carrier mobilities.[3] |

| Various Alkyl/Aryl | Core-Amino | Less negative | Varies | Amino groups act as electron donors, reducing the bandgap and shifting absorption to longer wavelengths.[1][6] |

Note: The values presented are approximate and can vary based on the specific molecular structure, measurement conditions, and device architecture.

Conclusion and Future Outlook

The synthesis of 1,4,5,8-naphthalenetetracarboxylic diimide derivatives is a mature yet continually evolving field. The fundamental condensation reactions provide reliable access to the basic NDI scaffold, while modern cross-coupling and functionalization techniques have opened the door to a nearly limitless library of derivatives with tailored properties.[1][6] Current research focuses on developing milder and more sustainable synthetic methods, such as mechanochemistry, to reduce solvent waste and reaction times.[7][11] As the demand for high-performance organic materials in electronics, renewable energy, and medicine continues to grow, the versatile and highly tunable NDI core is poised to remain a central building block for innovation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Conjoint use of Naphthalene Diimide and Fullerene Derivatives to Generate Organic Semiconductors for n–type Organic Thin Film Transistors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Naphthalene diimide-based n-type small molecule organic mixed conductors for accumulation mode organic electrochemical transistors - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07081B [pubs.rsc.org]

- 5. Naphthalenetetracarboxylic dianhydride - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Core‐Functionalised Naphthalenediimides from Naphthalenetetracarboxylic Dianhydride using a Vibratory Ball Mill: Bromination, Imidization and Heck‐Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Solution, and Solid State Properties of Homological Dialkylated Naphthalene Diimides—A Systematic Review of Molecules for Next-Generation Organic Electronics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pure.psu.edu [pure.psu.edu]

- 11. Rapid and mild synthesis of functionalized naphthalenediimides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,4,5,8-Naphthalenetetracarboxylic Diimide: Properties and Applications

Introduction: The Versatility of a Core Aromatic System

1,4,5,8-Naphthalenetetracarboxylic diimide (NDI) is a planar, electron-deficient aromatic compound that has garnered significant attention across diverse scientific disciplines, from materials science to biomedicine.[1] As the smallest homologue of the rylenediimides, NDI possesses a unique combination of high electron affinity, robust chemical and thermal stability, and excellent charge carrier mobility.[1] These intrinsic properties make it a foundational building block for a new generation of organic electronic and optoelectronic devices.[2] This technical guide provides a comprehensive overview of the core physical and chemical properties of NDI, delving into the synthetic strategies for its derivatization, its key spectroscopic and electrochemical characteristics, and its burgeoning applications. The content herein is tailored for researchers, scientists, and drug development professionals seeking to leverage the remarkable potential of this versatile molecule.

Molecular Structure and Synthesis

The fundamental structure of NDI consists of a naphthalene core functionalized with two imide groups. This rigid, planar architecture is crucial to its electronic properties and its tendency to self-assemble through π-π stacking interactions.[3][4]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 4. Naphthalene diimide-based n-type small molecule organic mixed conductors for accumulation mode organic electrochemical transistors - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07081B [pubs.rsc.org]

1,4,5,8-Naphthalenetetracarboxdiimide CAS number and synonyms

An In-Depth Technical Guide to 1,4,5,8-Naphthalenetetracarboxdiimide: A Core Building Block for Advanced Functional Materials

Introduction: Unveiling a Versatile Molecular Scaffold

This compound (NDI) is a robust, planar, and highly conjugated organic compound that has emerged as a cornerstone in the development of advanced functional materials.[1] Its inherent properties, stemming from an electron-deficient aromatic core, make it a premier n-type semiconductor and a versatile building block in fields ranging from organic electronics to supramolecular chemistry and medicinal research.[1][2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the synthesis, core scientific principles, and diverse applications of this remarkable molecule.

The compound is systematically identified by its CAS Number: 5690-24-4 .[1]

Due to its complex structure, it is known by several synonyms in scientific literature and chemical catalogs:

-

Benzo[lmn][3]phenanthroline-1,3,6,8(2H,7H)-tetrone

-

Naphthalene-1,8:4,5-tetracarboxydiimide[4]

-

1,4,5,8-Naphthalenetetracarboxylic 1,8:4,5-diimide[4]

-

NTCDI (as a common abbreviation)[1]

Core Physicochemical Properties

The fundamental properties of this compound are summarized below, providing a quantitative basis for its application in various scientific domains.

| Property | Value | Source |

| Molecular Formula | C₁₄H₆N₂O₄ | [5] |

| Molar Mass | 266.21 g/mol | [1][6][5] |

| Appearance | Solid (typically powder or crystals) | |

| Melting Point | > 300 °C | [1] |

| SMILES | c1cc2c3c(ccc4c3c1C(=O)NC4=O)C(=O)NC2=O | [1][5] |

| InChI Key | BODUWJSFPLUDMP-UHFFFAOYSA-N | [1][5] |

Synthesis and Characterization: From Precursor to Purified Compound

The synthesis of NDI derivatives is a well-established process, valued for its efficiency and modularity. The primary and most common synthetic pathway involves the condensation of a commercially available precursor, 1,4,5,8-Naphthalenetetracarboxylic dianhydride (NTCDA) , with primary amines or other nitrogen-based nucleophiles.[2] This modularity allows for the straightforward introduction of various functional groups at the imide positions, enabling precise tuning of the molecule's electronic and physical properties.

Causality in Synthesis Design

The choice of reactants and conditions is dictated by the desired outcome:

-

Symmetrical vs. Unsymmetrical NDIs: Symmetrical NDIs are prepared in a one-step reaction by condensing NTCDA with two equivalents of a primary amine. For unsymmetrical NDIs, a two-step approach is necessary, first reacting NTCDA with one amine to form a monoimide-monoanhydride intermediate, which is then reacted with a different amine.[7]

-

Solvent Choice: High-boiling point polar aprotic solvents, such as N,N-dimethylformamide (DMF), are frequently used. Their high boiling point allows the reaction to be conducted at elevated temperatures, which is necessary to drive the imidization reaction to completion, while their polar nature helps to solubilize the reactants.

-

Inert Atmosphere: Reactions are often conducted under an inert atmosphere (e.g., argon) to prevent oxidation of the reactants and intermediates at high temperatures, ensuring higher purity and yield of the final product.

General Synthesis Workflow

The diagram below illustrates the fundamental transformation from the dianhydride precursor to the diimide product, the core reaction in NDI chemistry.

Caption: General synthesis of NDI via condensation.

Experimental Protocol: Synthesis of a Symmetrical NDI Derivative

This protocol provides a self-validating system for synthesizing a generic N,N'-dialkyl-NDI.

-

Reactant Preparation: In a round-bottom flask equipped with a condenser and a magnetic stirrer, suspend 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTCDA) (1.0 eq) in dry DMF.

-

Amine Addition: Add the desired primary amine (2.2 eq) to the suspension.

-

Reaction Execution: Heat the reaction mixture to 110-150 °C under an argon atmosphere and stir vigorously for 4-12 hours.[7] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Product Isolation: After completion, cool the mixture to room temperature. Precipitate the product by pouring the reaction mixture into a non-solvent like water or dilute acid (e.g., 1N HCl).[7]

-

Purification: Collect the crude product by filtration, wash thoroughly with water and methanol to remove residual solvent and starting materials. Further purification can be achieved by column chromatography on silica gel or by recrystallization.[7]

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, IR spectroscopy, and mass spectrometry.[7]

Core Scientific Principles and Properties

The utility of NDI stems from its unique combination of electronic, optical, and self-assembly characteristics.

-

Electronic Properties: NDI is a canonical n-type (electron-transporting) organic semiconductor. Its electron-deficient nature is a direct consequence of the two electron-withdrawing imide groups attached to the naphthalene core. This creates a low-lying Lowest Unoccupied Molecular Orbital (LUMO), facilitating efficient electron injection and transport.[8] The redox-active nature of NDI allows it to form stable radical anions.[1]

-

Optical Properties: Unsubstituted NDIs typically absorb ultraviolet radiation in the 200–400 nm range.[7] However, the photophysical properties can be extensively tuned. Core-functionalization with electron-donating groups (e.g., amines, thiols) can shift the absorption and emission profiles into the visible and even near-infrared regions, a strategy widely used to create novel dyes and photosensitizers.[2]

-

Supramolecular Assembly: The planar structure and extensive π-system of the NDI core promote strong π-π stacking interactions. In the solid state, these interactions lead to the formation of ordered columnar structures that are essential for efficient intermolecular charge transport, a critical factor for high-performance electronic devices.[7] This tendency to self-assemble is also exploited in supramolecular chemistry to build complex, functional architectures.[1]

-

Thermal and Chemical Stability: NDI derivatives are known for their high thermal stability and chemical robustness, often exhibiting high melting points and resistance to degradation.[7] This makes them suitable for fabrication processes that require heating and ensures the long-term operational stability of devices.

Key Applications in Research and Drug Development

The unique properties of NDI have led to its application in a wide array of advanced technologies and scientific research areas.

Organic Electronics

NDI is a workhorse material for n-channel organic semiconductors.[8]

-

Organic Field-Effect Transistors (OFETs): NDI-based polymers and small molecules are widely used as the active layer in n-channel OFETs due to their excellent electron mobility.[8]

-

Organic Photovoltaics (OPVs): In solar cells, NDIs function as electron-acceptor materials, paired with electron-donor polymers to create the bulk heterojunction required for charge separation and power generation.

-

Organic Light-Emitting Diodes (OLEDs): The high electron affinity of NDIs makes them ideal for use as electron-transporting layers in OLEDs, improving device efficiency and stability.[9]

Supramolecular Chemistry and Sensing

The NDI core is a popular building block for creating host-guest systems and molecular sensors. Its ability to form charge-transfer complexes with electron-rich molecules is a key feature.[1] This interaction often results in a distinct color change or fluorescence quenching, which can be used to detect the presence of specific analytes. This principle has been used to design sensors for aromatic systems and other guest molecules.[2][10]

Drug Development: Targeting G-Quadruplex DNA

A particularly promising application of NDI derivatives is in the field of oncology.

-

Mechanism of Action: The planar, electron-deficient surface of the NDI core allows it to act as a DNA intercalator.[1] Specifically, NDI derivatives have shown a strong and selective affinity for G-quadruplex (G4) structures.[11] G4s are non-canonical, four-stranded DNA structures that are found in high concentrations in telomeres and the promoter regions of many oncogenes.

-

Therapeutic Rationale: The stabilization of G-quadruplexes by NDI ligands can inhibit the activity of telomerase, an enzyme crucial for maintaining telomere length and enabling the immortal replication of cancer cells. By locking the G4 in a stable conformation, the NDI molecule acts as a roadblock for the cellular machinery, leading to cell cycle arrest and apoptosis in cancer cells.[11] NDI-based compounds have shown potent and selective anticancer activity in numerous cancer cell lines and have been investigated in in-vivo mouse xenograft models.[11]

The diagram below conceptualizes the interaction of an NDI derivative with a G-quadruplex structure.

Caption: NDI derivative stabilizing a G-quadruplex.

Conclusion and Future Outlook

This compound is far more than a simple organic molecule; it is a powerful and adaptable platform for innovation. Its robust synthesis, exceptional thermal and chemical stability, and tunable optoelectronic properties have cemented its role in high-performance organic electronics. Furthermore, its unique ability to selectively target and stabilize G-quadruplex DNA structures opens exciting avenues for the development of next-generation anticancer therapeutics. As researchers continue to explore novel core modifications and side-chain functionalizations, the scope of applications for the NDI scaffold is set to expand even further, promising breakthroughs in materials science, energy solutions, and medicine.

References

- 1. Naphthalenetetracarboxylic diimide - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1,4,5,8-NAPHTHALENETETRACARBOXYLIC ACID DIIMIDE [drugfuture.com]

- 4. 1,4,5,8-Naphthalenetetracarboxylic acid diimide | C14H6N2O4 | CID 79771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. 5690-24-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 8. Conjoint use of Naphthalene Diimide and Fullerene Derivatives to Generate Organic Semiconductors for n–type Organic Thin Film Transistors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. Modular synthesis of pi-acceptor cyclophanes derived from 1,4,5,8-naphthalenetetracarboxylic diimide and 1,5-dinitronaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Disentangling the Structure–Activity Relationships of Naphthalene Diimides as Anticancer G-Quadruplex-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Naphthalenediimides (NDIs): A Guide to Electron Affinity and LUMO Energy for Advanced Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthalenediimides (NDIs) represent a class of robust, electron-deficient aromatic compounds that have garnered significant attention across diverse scientific fields, from materials science to medicinal chemistry.[1] Their planar structure, high electron affinity, and tunable electronic properties make them exceptional candidates for applications ranging from organic electronics to targeted drug delivery.[2][3] A deep understanding of their fundamental electronic parameters—specifically electron affinity (EA) and the energy of the Lowest Unoccupied Molecular Orbital (LUMO)—is paramount for the rational design of novel NDI-based functional systems. This guide provides a comprehensive overview of these core properties, detailing their theoretical underpinnings, methods for structural tuning, experimental determination, and computational modeling. It further connects these electronic characteristics to their functional roles, with a particular focus on applications relevant to drug development and bio-diagnostics.

Introduction: The Versatility of the Naphthalenediimide Scaffold

Naphthalenediimides (NDIs) are a class of polycyclic aromatic hydrocarbons characterized by a naphthalene core flanked by two imide groups. This core structure is inherently electron-poor, a feature that imparts high electron affinity, excellent thermal and oxidative stability, and reversible redox behavior.[1][4] These properties have established NDIs as one of the most versatile building blocks in modern chemistry.

The true power of the NDI scaffold lies in its synthetic accessibility and tunability. Functional groups can be introduced at two primary locations: the imide nitrogen positions and the aromatic naphthalene core.[1] While functionalization at the imide positions primarily modulates solubility, processability, and solid-state packing, substitution at the electron-deficient core provides a powerful handle to directly tune the molecule's fundamental electronic and optical properties.[5][6] This precise control over the NDI's electronic landscape, particularly its LUMO energy, is the key to unlocking its potential in a vast array of applications, including:

-

Drug Development: NDIs act as potent DNA intercalators, a function driven by the π-π stacking between their electron-poor core and the electron-rich DNA base pairs, making them promising anticancer agents.[7][8]

-

Bioimaging and Sensing: The electronic properties of NDIs can be engineered to create fluorescent probes that respond to changes in their local environment, such as pH, enabling real-time imaging of cellular processes.[9][10]

-

Organic Electronics: Their low-lying LUMO levels and good charge carrier mobility make NDIs exemplary n-type semiconductors for use in organic field-effect transistors (OFETs) and photovoltaic cells.[11]

This guide will focus on the two central parameters that govern these functionalities: electron affinity and LUMO energy.

Fundamental Concepts: Electron Affinity and LUMO Energy

In the realm of molecular electronics and drug design, a molecule's ability to accept an electron is a critical determinant of its function. This property is quantified by two closely related parameters: Electron Affinity (EA) and the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

-

Electron Affinity (EA): Defined as the energy released when an electron is added to a neutral molecule in the gaseous phase to form a negative ion.[11] A higher EA indicates a greater propensity for the molecule to accept an electron. For NDIs, their inherently high electron affinity is the foundation of their utility as electron acceptors.[1]

-

LUMO Energy: Within the framework of molecular orbital theory, the LUMO is the lowest energy orbital that is not occupied by an electron. In a simplified but highly useful approximation based on Koopmans' theorem, the energy of the LUMO (ELUMO) is directly related to the electron affinity. A lower (more negative) LUMO energy level signifies that the molecule can more readily accept an electron into this orbital.[12] Therefore, a low-lying LUMO is a hallmark of a good electron acceptor.

The relationship between these two properties is fundamental: molecules with high electron affinity possess low-lying LUMO energy levels.[11][13] For NDIs to function effectively as n-type semiconductors, DNA intercalators, or components of charge-transfer sensors, their LUMO energy must be sufficiently low to facilitate electron transfer from a donor molecule or biological partner.[14][15]

Engineering the Frontier Orbitals: How Structure Dictates Function

The LUMO energy of NDIs is not a fixed value; it can be precisely tuned through synthetic chemistry. This ability to engineer the electronic properties is what makes the NDI scaffold so powerful.

Core Substitution: The Primary Tuning Knob

The most effective strategy for modulating the LUMO energy is the introduction of substituents directly onto the naphthalene core.[1][16]

-

Electron-Withdrawing Groups (EWGs): Attaching potent EWGs, such as halogens (e.g., Bromine) or cyano groups, to the NDI core further depletes the electron density of the aromatic system.[15] This has a profound stabilizing effect on the LUMO, significantly lowering its energy. For instance, bromination of the NDI core has been shown to lower the LUMO by approximately 0.29 eV, enhancing electron extraction in perovskite solar cells.[15] This makes the NDI a much stronger electron acceptor, which is highly desirable for creating stable n-type materials that can operate in air.[17][18]

-

Electron-Donating Groups (EDGs): Conversely, attaching EDGs, such as amino groups, introduces electron density into the NDI core.[6] This primarily raises the energy of the Highest Occupied Molecular Orbital (HOMO), thereby reducing the HOMO-LUMO gap and red-shifting the molecule's absorption and emission spectra. While the effect on the LUMO is less pronounced than that of EWGs, it is still a critical tool for creating the vibrant, colorful NDI dyes used in sensing and imaging applications.[1][9]

Imide Substitution: Fine-Tuning and Processability

Functionalization at the imide nitrogens generally has a less dramatic impact on the frontier orbital energies compared to core substitution.[5][19] However, it is crucial for imparting solubility and influencing the intermolecular interactions and π-π stacking in the solid state. The choice of imide side-chains—from simple alkyl groups to more complex polar functionalities like ethylene glycol—can influence doping characteristics and charge transport properties in thin films.[20][21]

| NDI Derivative | Substituent Type | Typical LUMO Energy (eV) | Primary Effect | Reference(s) |

| NDI-(Alkyl)2 | Imide (non-polar) | -3.6 to -3.8 | Enhances solubility | [5] |

| Br2-NDI | Core (EWG) | ~ -4.1 to -4.3 | Lowers LUMO, increases EA | [15][17] |

| (R2N)2-NDI | Core (EDG) | ~ -3.8 | Raises HOMO, reduces band gap | [6] |

| Phthalimide-fused NDI | Core (EWG, extended π) | -4.21 | Lowers LUMO significantly | [18] |

Experimental Determination of LUMO Energy

The LUMO energy of a newly synthesized NDI derivative is most commonly determined experimentally using electrochemical methods, primarily Cyclic Voltammetry (CV).[5] CV measures the reduction potential of a molecule, which can be directly correlated to its LUMO energy.

Protocol: LUMO Energy Determination by Cyclic Voltammetry

This protocol provides a self-validating system for the accurate determination of NDI LUMO energies.

Objective: To measure the first reduction potential (Ered) of an NDI derivative and calculate its LUMO energy.

Materials & Equipment:

-

Potentiostat with a three-electrode cell setup (Working Electrode: Glassy Carbon or Pt; Counter Electrode: Pt wire; Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)).

-

NDI sample (~1 mM concentration).

-

Anhydrous, degassed electrochemical solvent (e.g., Dichloromethane, Acetonitrile, or THF).

-

Supporting Electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate, TBAPF6).

-

Internal Standard: Ferrocene (Fc).

-

Inert gas (Argon or Nitrogen) for deoxygenation.

Step-by-Step Methodology:

-

Preparation:

-

Thoroughly clean and polish the working electrode.

-

Prepare a ~1 mM solution of the NDI sample in the chosen solvent containing 0.1 M supporting electrolyte.

-

Purge the solution with inert gas for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution throughout the experiment.

-

-

Blank Scan:

-

Run a cyclic voltammogram of the solvent and electrolyte solution without the NDI sample to establish the potential window and ensure no interfering redox events are present.

-

-

Sample Measurement:

-

Add the NDI sample to the cell.

-

Scan the potential in the negative direction from the open-circuit potential. NDIs typically show two reversible or quasi-reversible one-electron reduction waves corresponding to the formation of the radical anion (NDI•-) and dianion (NDI2-).[20]

-

Record the voltammogram, identifying the potential of the first reduction peak.

-

-

Internal Standard Calibration:

-

Add a small amount of ferrocene to the solution.

-

Record a new voltammogram. The ferrocene/ferrocenium (Fc/Fc+) redox couple will appear as a reversible wave.

-

Measure the half-wave potential (E1/2) of the Fc/Fc+ couple. This value will be used to calibrate the potential scale. The key is to reference all measurements to this internal standard to ensure consistency and comparability across different studies.

-

-

Data Analysis & Calculation:

-

Determine the onset potential of the first reduction wave (Eredonset) of your NDI sample. This is found by extrapolating the steep part of the reduction peak to the baseline. The onset potential is used as it more closely represents the energy required to add an electron to the molecule.[22]

-

Correct the measured onset potential against the internal ferrocene standard. The absolute energy level of the Fc/Fc+ redox couple is commonly accepted to be -4.8 eV or -5.1 eV relative to the vacuum level.[23]

-

Calculate the LUMO energy using the empirical formula: ELUMO = -e [ (Eredonset vs Fc/Fc+) + 4.8 ] eV Where (Eredonset vs Fc/Fc+) is the onset reduction potential of the NDI measured relative to the E1/2 of the ferrocene couple.

-

Computational Modeling of Electronic Properties

Alongside experimental validation, computational chemistry provides an invaluable tool for predicting the electronic properties of NDIs, guiding synthetic efforts and providing deeper mechanistic insight. Density Functional Theory (DFT) is the most widely used method for this purpose.[5][24]

Workflow for DFT Calculation of LUMO Energy:

-

Structure Optimization: The 3D geometry of the NDI molecule is first optimized to find its lowest energy conformation. The B3LYP functional with a basis set such as 6-31G(d) is a common and reliable choice for this step.[25]

-

Frequency Calculation: A frequency calculation is performed on the optimized structure to confirm that it is a true energy minimum (i.e., no imaginary frequencies).

-

Orbital Energy Calculation: A single-point energy calculation is then performed. The output of this calculation provides the energies of all molecular orbitals, including the HOMO and LUMO.[24]

Computational methods allow for the rapid screening of potential NDI derivatives before committing to lengthy synthetic procedures. By systematically changing substituents in silico, researchers can predict trends in LUMO energies and prioritize candidates with the most promising electronic properties for a specific application.[24][26]

Conclusion and Future Outlook

The electron affinity and LUMO energy are the cornerstone electronic properties of naphthalenediimides, dictating their function across a spectrum of advanced applications. Their status as privileged scaffolds stems from the ability to precisely tune these parameters through well-established synthetic modifications, primarily at the aromatic core. A synergistic approach combining synthetic chemistry, electrochemical analysis, and computational modeling provides a robust platform for the rational design of new NDI-based systems.

For professionals in drug development, understanding how to modulate the LUMO energy is key to enhancing DNA intercalation and designing novel therapeutics.[7][27] For materials scientists, control over the LUMO is essential for creating next-generation organic semiconductors.[28] As research progresses, the continued exploration of novel core-functionalization strategies will undoubtedly lead to NDI derivatives with unprecedented electronic properties, further expanding their role in medicine, diagnostics, and technology.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Functional Naphthalene Diimides: Synthesis, Properties, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Electronic and assembly properties of a water-soluble blue naphthalene diimide - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D1NJ02557K [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. [PDF] An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery | Semantic Scholar [semanticscholar.org]

- 9. Naphthalene diimides as red fluorescent pH sensors for functional cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. [PDF] Naphthalene diimides as red fluorescent pH sensors for functional cell imaging. | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Core-Substituted Naphthalenediimides: LUMO Levels Revisited, in Comparison with Preylenediimides with Sulfur Redox Switches in the Core - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Enhancement of air-stability, π-stacking ability, and charge transport properties of fluoroalkyl side chain engineered n-type naphthalene tetracarboxy ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08345C [pubs.rsc.org]

- 18. A phthalimide-fused naphthalene diimide with high electron affinity for a high performance n-channel field effect transistor - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. Structure and properties of naphthalene-diimide N-functionalized with stilbene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 20. Influence of imide side-chain functionality in the doping characteristics of naphthalenediimide derivatives as electron transport materials - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP00828J [pubs.rsc.org]

- 21. Influence of imide side-chain functionality in the doping characteristics of naphthalenediimide derivatives as electron transport materials - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. sciforum.net [sciforum.net]

- 27. Naphthalimides and analogues as antitumor agents: A review on molecular design, bioactivity and mechanism of action - East China Normal University [pure.ecnu.edu.cn]

- 28. Synthesis, Electronic Structure, and Charge Transport Characteristics of Naphthalenediimide‐Based Co‐Polymers with Diff… [ouci.dntb.gov.ua]

Navigating the Challenges of 1,4,5,8-Naphthalenetetracarboxdiimide Solubility: A Technical Guide for Researchers

An In-depth Exploration of the Solubility Landscape of a Promising Organic Semiconductor

Introduction: The Promise and Problem of 1,4,5,8-Naphthalenetetracarboxdiimide

This compound (NTCDI) is a planar, redox-active organic molecule that has garnered significant interest within the scientific community, particularly in the fields of organic electronics and materials science. Its rigid, aromatic core and electron-accepting nature make it an excellent candidate for n-type semiconductors in applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). However, the Achilles' heel of the parent NTCDI molecule is its exceedingly low solubility in common organic solvents. This inherent insolubility presents a major hurdle for its practical application, as many advanced device fabrication techniques rely on solution-based processing. This guide provides a comprehensive overview of the solubility of NTCDI, the underlying factors governing it, and the chemical strategies employed to overcome this critical challenge.

The Solubility Profile of Unsubstituted this compound

The parent, unsubstituted this compound is notoriously difficult to dissolve in a wide array of common organic solvents. While precise quantitative data is scarce in the literature due to its poor solubility, it is consistently characterized as being practically insoluble in solvents ranging from nonpolar hydrocarbons to polar aprotic and protic media.

Table 1: Qualitative Solubility of Unsubstituted this compound in Various Organic Solvents

| Solvent Class | Solvent Examples | Qualitative Solubility |

| Nonpolar Aprotic | Toluene, Hexane, Benzene | Insoluble |

| Polar Aprotic | Chloroform, Dichloromethane | Very Sparingly Soluble to Insoluble |

| N,N-Dimethylformamide (DMF) | Very Sparingly Soluble | |

| Dimethyl Sulfoxide (DMSO) | Very Sparingly Soluble | |

| N-Methyl-2-pyrrolidone (NMP) | Sparingly Soluble (with heating) | |

| Polar Protic | Methanol, Ethanol | Insoluble |

This limited solubility is a direct consequence of the strong intermolecular forces in the solid state. The planar structure of the NTCDI molecule facilitates strong π-π stacking interactions, leading to a highly stable crystal lattice that is difficult for solvent molecules to disrupt.

Deconstructing the Barriers to Dissolution: Key Influencing Factors

Understanding the factors that govern the solubility of NTCDI is paramount to developing strategies for its effective utilization.

The Dominant Role of π-π Stacking

The primary obstacle to dissolving NTCDI is the powerful π-π stacking interaction between its large, electron-deficient aromatic cores. In the solid state, these molecules arrange themselves in a co-facial manner, maximizing the overlap of their π-orbitals. This strong, non-covalent interaction creates a thermodynamically stable crystalline structure that requires a significant amount of energy to overcome.

Caption: Strong π-π stacking in solid-state NTCDI.

The Impact of Solvent Properties

While the intrinsic properties of NTCDI are the main driver of its low solubility, the choice of solvent plays a crucial, albeit often insufficient, role.

-

Polarity: A solvent's ability to interact with the polar imide groups of NTCDI can aid in solvation. Highly polar aprotic solvents like DMF, DMSO, and NMP are generally considered the most effective, though solubility remains limited.

-

Temperature: The solubility of NTCDI, like most solids, is temperature-dependent. Increasing the temperature provides the necessary energy to disrupt the crystal lattice and can modestly improve solubility. However, for many applications, high-temperature processing is not feasible.

Strategies for Enhancing Solubility: The Power of Chemical Modification

The most successful approach to overcoming the solubility limitations of NTCDI is through chemical modification, specifically by introducing substituents at the imide nitrogen positions. This strategy directly addresses the issue of π-π stacking.

Introducing Steric Hindrance with Substituents

By attaching bulky groups to the imide nitrogens, it is possible to sterically hinder the close packing of the NTCDI cores. This disruption of the π-π stacking significantly reduces the lattice energy, making it easier for solvent molecules to solvate the individual molecules.

Caption: Chemical modification disrupts π-π stacking to enhance solubility.

Commonly employed substituents include:

-

Alkyl Chains: The introduction of linear or branched alkyl chains is a widely used and effective method. The length and branching of the alkyl chain can be tuned to fine-tune the solubility in different organic solvents.

-

Aromatic Groups: Attaching other aromatic moieties can also enhance solubility, although the effect can be more complex due to the potential for additional intermolecular interactions.

Table 2: Comparative Solubility of N,N'-Dialkyl NTCDI Derivatives

| Derivative | Solvent | Solubility (mg/mL) | Reference |

| N,N'-di(n-propyl) (NDIC3) | n-heptane | 0.005 | [1] |

| N,N'-di(n-hexyl) (NDIC6) | Toluene | > 100 | [1] |

| N,N'-di(n-hexyl) (NDIC6) | 1,2-dichlorobenzene | > 100 | [1] |

| N,N'-di(n-octyl) (NDIC8) | Chloroform | > 100 | [2] |

| N,N'-di(n-undecyl) (NDIC11) | n-heptane | 0.600 | [1] |

| N,N'-di(n-octyl) | DMF | ~0.665 (2.5 mM) | [3] |

As the data indicates, the introduction of alkyl chains dramatically improves solubility. For instance, derivatives with medium-length alkyl chains (C6-C8) exhibit excellent solubility in chlorinated and aromatic solvents.[1][2] Interestingly, in nonpolar solvents like n-heptane, solubility tends to increase with increasing alkyl chain length, whereas in "good" solvents like toluene and 1,2-dichlorobenzene, an optimal solubility is observed for medium-length chains.[1]

Experimental Protocol: Determining Solubility via UV-Vis Spectroscopy

A common and reliable method for quantitatively determining the solubility of NTCDI derivatives is through UV-Visible (UV-Vis) spectroscopy. This technique relies on the Beer-Lambert law, which correlates the absorbance of a solution to the concentration of the dissolved species.

Step-by-Step Methodology

-

Preparation of a Calibration Curve: a. Prepare a series of standard solutions of the NTCDI derivative in the desired solvent with known concentrations. b. Measure the UV-Vis absorbance of each standard solution at the wavelength of maximum absorbance (λmax). c. Plot a graph of absorbance versus concentration. This will serve as the calibration curve.

-

Preparation of a Saturated Solution: a. Add an excess amount of the NTCDI derivative to a known volume of the solvent in a sealed vial. b. Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. c. Allow the undissolved solid to settle.

-

Measurement and Calculation: a. Carefully extract a known volume of the supernatant (the clear, saturated solution). b. If necessary, dilute the supernatant with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve. c. Measure the absorbance of the (diluted) supernatant at λmax. d. Using the calibration curve, determine the concentration of the NTCDI derivative in the (diluted) supernatant. e. Account for any dilution to calculate the concentration of the saturated solution, which represents the solubility.

References

Crystal structure of N-substituted naphthalenediimides.

An In-depth Technical Guide to the Crystal Structure of N-Substituted Naphthalenediimides

Authored by a Senior Application Scientist

Abstract

Naphthalenediimides (NDIs) represent a class of remarkably versatile n-type organic materials, prized for their inherent thermal and chemical stability, strong electron-accepting nature, and tunable optoelectronic properties. The functionalization at the imide nitrogen positions (N-substitution) is a cornerstone of NDI chemistry, providing a powerful yet elegant strategy to control their self-assembly and solid-state packing. This guide offers a comprehensive exploration of the crystal structure of N-substituted NDIs, moving from rational synthesis and crystal growth to an in-depth analysis of how the choice of N-substituent dictates intermolecular interactions and crystal packing motifs. We will dissect the critical relationship between these solid-state structures and the material's resulting electronic, optical, and functional properties, providing researchers and drug development professionals with the foundational knowledge required for the rational design of next-generation NDI-based materials.

Introduction: The NDI Core and the Power of N-Substitution

The naphthalenediimide scaffold is a planar, electron-deficient aromatic core composed of two imide groups fused to a naphthalene unit. This core structure is responsible for the molecule's high electron affinity and redox activity, making it a fundamental building block in organic electronics for applications such as organic field-effect transistors (OFETs) and photovoltaics.

The true versatility of NDIs, however, is unlocked through chemical modification. While core substitution offers a method to tune the frontier molecular orbital energy levels directly, it is the functionalization at the imide nitrogens that provides the most direct control over solubility, processability, and, most critically, the supramolecular organization in the solid state. The N-substituents act as "steering groups" that mediate the delicate balance of intermolecular forces—such as π-π stacking, hydrogen bonding, and van der Waals interactions—which ultimately governs the final crystal structure. This control is paramount, as the solid-state packing directly influences charge transport, photophysical behavior, and interactions with biological targets like DNA G-quadruplexes.

This guide provides an in-depth analysis of the principles of NDI crystal engineering, explaining the causality behind experimental choices in synthesis and crystallization and detailing the analytical techniques used to characterize these intricate structures.

Synthesis of N-Substituted Naphthalenediimides

The foundational step in studying crystal structures is the synthesis of high-purity materials. The most common and direct route to symmetrical N,N'-disubstituted NDIs is the condensation of 1,4,5,8-naphthalenetetracarboxylic dianhydride with two equivalents of a primary amine.

Experimental Protocol: Synthesis of N,N'-dihexyl-naphthalenediimide (NDIC6)

This protocol describes a typical synthesis, chosen for its reliability and the common use of alkylated NDIs in organic electronics.

Rationale: The reaction is typically performed in a high-boiling point solvent like N-methyl-2-pyrrolidone (NMP) or propionic acid to ensure the reactants are fully dissolved and to provide the necessary thermal energy to drive the imidization to completion. An acid catalyst, such as acetic acid, is often used to facilitate the dehydration process.

Step-by-Step Methodology:

-

Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1,4,5,8-naphthalenetetracarboxylic dianhydride (1.0 g, 3.73 mmol) in 30 mL of NMP.

-

Amine Addition: Add n-hexylamine (1.13 g, 11.19 mmol, 3.0 equivalents) to the suspension. The excess amine helps to ensure the reaction goes to completion.

-

Reaction: Heat the mixture to 150 °C and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting dianhydride spot disappears.

-

Isolation: After cooling to room temperature, pour the reaction mixture into 200 mL of cold methanol. The product will precipitate out of the solution.

-

Purification: Collect the precipitate by vacuum filtration and wash thoroughly with methanol to remove unreacted amine and residual solvent. The crude product can be further purified by recrystallization from a suitable solvent (e.g., chloroform or toluene) or by column chromatography on silica gel to yield a pure, crystalline solid.

Synthesis of Asymmetrical (AB-Type) NDIs

Synthesizing NDIs with two different N-substituents presents a greater challenge. A statistical condensation with a mixture of two different amines typically yields a difficult-to-separate mixture of A₂, B₂, and the desired AB product. A more rational approach involves a sequential, two-step reaction. This method first creates a mono-imide mono-anhydride intermediate, which is then reacted with the second amine, providing much greater control over the final product.

Crystal Growth Methodologies

The definitive determination of a molecule's solid-state arrangement requires high-quality single crystals suitable for X-ray diffraction. The process of growing these crystals is as much an art as it is a science, often requiring meticulous screening of conditions.

Causality in Crystal Growth: The goal of crystallization is to transition molecules from a disordered state (in solution or vapor) to a highly ordered, crystalline lattice slowly enough that they adopt their most thermodynamically favorable arrangement. Rapid precipitation traps defects and leads to poorly ordered or amorphous solids. The choice of solvent is critical; an ideal solvent dissolves the NDI moderately at a higher temperature and poorly at a lower temperature.

Experimental Protocol: Crystal Growth by Slow Evaporation

This is the most common and often simplest method for obtaining single crystals from soluble NDI derivatives.

-

Solution Preparation: Prepare a nearly saturated solution of the purified NDI in a suitable solvent (e.g., chloroform, toluene, or a solvent mixture) in a clean vial. Use a minimal amount of solvent to fully dissolve the compound, gently warming if necessary.

-

Filtration: Filter the solution through a small plug of cotton or a syringe filter into a clean vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Evaporation: Cover the vial with a cap, or Parafilm, and pierce it with one or two small holes using a needle. The size of the holes controls the rate of evaporation—slower is almost always better.

-

Incubation: Place the vial in a vibration-free location at a constant temperature. Over several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, and crystals will begin to form.

-

Harvesting: Once crystals of a suitable size have formed, carefully remove them from the mother liquor using tweezers or by decanting the remaining solvent. Gently wash the crystals with a small amount of cold solvent and allow them to air dry.

X-ray Crystallography and the Anatomy of an NDI Crystal Structure

Single-crystal X-ray diffraction (XRD) is the gold standard for elucidating the precise three-dimensional arrangement of atoms in a crystal. The experiment provides a wealth of data that forms the basis for understanding structure-property relationships.

Key Parameters from XRD:

-

Unit Cell: The smallest repeating unit of the crystal lattice. Its dimensions (a, b, c, α, β, γ) are fundamental.

-

Space Group: Describes the symmetry elements (e.g., rotation axes, mirror planes) within the unit cell.

-

Molecular Conformation: Reveals the exact bond lengths, bond angles, and torsional angles of the NDI molecule in the solid state.

-